DPP4 Inhibition Potency vs. DPP8 and APT1 Selectivity Window
In a panel of serine hydrolase assays, 1-methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine inhibited human dipeptidyl peptidase-4 (DPP4) with an IC₅₀ of 1.10 nM. Under identical assay conditions, the compound showed markedly weaker inhibition of the structurally related serine hydrolases dipeptidyl peptidase-8 (DPP8, IC₅₀ = 63,000 nM) and acyl-protein thioesterase-1 (APT1, IC₅₀ = 30,000 nM) [1]. This translates to a DPP4-over-DPP8 selectivity ratio of >57,000-fold and a DPP4-over-APT1 selectivity ratio of >27,000-fold.
| Evidence Dimension | Enzyme inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | DPP4 IC₅₀ = 1.10 nM |
| Comparator Or Baseline | DPP8 IC₅₀ = 63,000 nM; APT1 IC₅₀ = 30,000 nM (same assay system) |
| Quantified Difference | Selectivity ratios: ~57,000-fold (DPP4/DPP8); ~27,000-fold (DPP4/APT1) |
| Conditions | Recombinant human enzymes; inhibition assay; Merck Research Laboratories curation deposited in BindingDB/ChEMBL |
Why This Matters
For procurement decisions in metabolic disease research, the exceptionally high selectivity for DPP4 over closely related off-target serine hydrolases reduces the risk of mechanism-based toxicities (e.g., DPP8/DPP9-mediated alopecia, thrombocytopenia) that have derailed earlier DPP4 inhibitor candidates.
- [1] BindingDB Entry BDBM50170959; ChEMBL CHEMBL3805226. Enzyme Inhibition Constant Data: DPP4 IC₅₀ = 1.10 nM; DPP8 IC₅₀ = 63,000 nM; APT1 IC₅₀ = 30,000 nM. View Source
